Trifluoroacetic acid, commonly referred to as AS-99 (Tfa), is a colorless liquid with significant applications in organic synthesis and peptide chemistry. It is characterized by a molecular formula of and a molecular weight of 114.02 g/mol. Trifluoroacetic acid serves multiple roles, including that of a solvent, reagent, and catalyst in various chemical reactions, particularly in the synthesis of peptides and proteins.
Trifluoroacetic acid is produced through the reaction of acetic acid with fluorine or via the electrochemical fluorination of acetic acid. It is commercially available from various chemical suppliers and is used extensively in laboratories for peptide synthesis and purification processes.
Trifluoroacetic acid is classified as a carboxylic acid due to its functional group containing a carbonyl () and a hydroxyl group (). It is recognized for its strong acidity, with a pKa value of approximately 0.23, making it significantly more acidic than acetic acid.
The synthesis of trifluoroacetic acid can be accomplished through several methods:
The production processes often require careful control of temperature and pressure to ensure high yields and purity levels. The use of fluorine requires stringent safety measures due to its reactivity.
Trifluoroacetic acid participates in various chemical reactions, including:
The reactions involving trifluoroacetic acid often require specific conditions such as temperature control and the presence of other reagents or catalysts to optimize yield and selectivity.
In peptide synthesis, trifluoroacetic acid acts primarily by protonating the amine groups in amino acids or peptide chains, thereby facilitating the cleavage of protecting groups during purification processes. This action enhances the solubility of peptides in organic solvents, allowing for efficient separation during chromatographic techniques.
Studies have shown that using trifluoroacetic acid in peptide synthesis can lead to high yields (up to 99%) while minimizing side reactions such as epimerization when appropriate conditions are maintained.
Trifluoroacetic acid has several scientific applications:
AS-99 (Trifluoroacetate salt) is a first-in-class inhibitor targeting the catalytic SET (Su(var)3-9, Enhancer-of-zeste, Trithorax) domain of ASH1L (Absent, Small, or Homeotic Discs 1-Like), a histone lysine methyltransferase. The SET domain adopts an autoinhibited conformation wherein a regulatory loop sterically obstructs the substrate-binding cleft, preventing access to histone H3 lysine 36 (H3K36) and the cofactor S-adenosyl methionine [4]. AS-99 binds specifically to this autoinhibitory loop region, as validated by nuclear magnetic resonance spectroscopy and mutagenesis studies. Mutation of residue S2259 to methionine abolished AS-99 binding, confirming the compound’s dependence on the structural integrity of this regulatory element [4]. Biophysical characterization reveals high-affinity interaction, with a dissociation constant (Kd) of 0.89 μM and half-maximal inhibitory concentration (IC50) of 0.79 μM against ASH1L [1] [4]. This binding induces conformational changes that stabilize the autoinhibited state, preventing catalytic activation.
Table 1: Biophysical and Biochemical Parameters of AS-99 (TFA)-ASH1L Interaction
Parameter | Value | Measurement Method |
---|---|---|
IC₅₀ | 0.79 μM | In vitro methyltransferase assay |
Kd | 0.89 μM | Isothermal titration calorimetry |
Target Domain | SET domain (auto-inhibitory loop) | NMR/X-ray crystallography |
Conformational Effect | Stabilizes autoinhibited state | Structural biology |
AS-99 (TFA) functions as a potent competitive inhibitor that disrupts ASH1L’s catalytic cycle by impeding substrate-cofactor complex formation. Kinetic analyses demonstrate that AS-99 exhibits slow dissociation kinetics from the ASH1L SET domain, indicative of sustained target engagement [4]. This prolonged binding effectively blocks the entry of the histone H3 peptide into the catalytic pocket and hinders S-adenosyl methionine utilization. Consequently, AS-99 suppresses the transfer of methyl groups to H3K36, directly inhibiting the generation of mono- and dimethylated H3K36 (H3K36me1/me2) marks [1] [4]. The inhibition is concentration-dependent, with significant suppression of ASH1L activity observed at low micromolar concentrations. Cellular studies confirm that treatment with AS-99 reduces global H3K36me2 levels in a dose-responsive manner, corroborating the direct on-target enzymatic inhibition [1] [4].
A critical feature of AS-99 (TFA) is its exceptional selectivity for ASH1L over structurally or functionally related histone methyltransferases. Comprehensive profiling against a panel of 20 methyltransferases—including Nuclear Receptor SET Domain-containing proteins 1, 2, 3 (NSD1, NSD2, NSD3) and SET Domain Containing 2 (SETD2)—revealed no significant inhibition at concentrations up to 50 μM [1] [5]. This represents over 100-fold selectivity for ASH1L compared to other H3K36 methyltransferases. The selectivity arises from AS-99’s unique binding mode within the autoinhibitory loop pocket of ASH1L, a structural feature absent or distinct in NSD/SETD2 enzymes. While NSD family members possess autoinhibitory loops, their conformational dynamics and binding pockets differ substantially from ASH1L, preventing high-affinity AS-99 binding [4] [10]. This selectivity profile minimizes off-target epigenetic perturbations and underscores AS-99’s utility as a targeted chemical probe.
Table 2: Selectivity Profile of AS-99 (TFA) Against H3K36 Methyltransferases
Enzyme | Inhibition at 50 μM AS-99 (TFA) | Biological Role |
---|---|---|
ASH1L (KMT2H) | >90% inhibition | Primary target; regulates Hox genes |
NSD1 (KMT3B) | No significant inhibition | H3K36me2/me3 deposition |
NSD2 (KMT3G) | No significant inhibition | Overexpressed in multiple myeloma |
NSD3 (KMT3F) | No significant inhibition | Amplified in acute leukemia |
SETD2 (KMT3A) | No significant inhibition | H3K36me3 deposition; DNA repair |
AS-99 (TFA) exerts profound anti-leukemic effects through targeted epigenetic reprogramming. In Mixed Lineage Leukemia (MLL)-rearranged leukemia cells, ASH1L maintains aberrant H3K36me2 levels, facilitating the recruitment of Menin-LEDGF and MLL fusion protein complexes to chromatin. This perpetuates the expression of pro-leukemogenic genes such as HOXA9, MEIS1, FLT3, and MEF2C [1] [4]. AS-99 treatment (2–6 μM, 7 days) significantly reduces global H3K36me2 enrichment genome-wide, as quantified by chromatin immunoprecipitation sequencing. This reduction coincides with dose-dependent transcriptional downregulation of MLL fusion target genes:
The collapse of this oncogenic transcriptional program triggers terminal myeloid differentiation and apoptosis exclusively in MLL-rearranged cells, while sparing non-MLL leukemia lines (e.g., K562). This specificity aligns with the dependency of MLL fusion leukemias on ASH1L-mediated chromatin remodeling [1] [4] [9].
Table 3: Transcriptional Changes in Key Leukemogenic Genes After AS-99 (TFA) Treatment
Gene Symbol | Biological Function | Downregulation (2 μM AS-99) | Downregulation (6 μM AS-99) |
---|---|---|---|
HOXA9 | Homeobox transcription factor | ~40% | ~80% |
MEIS1 | HOX cofactor | ~35% | ~75% |
FLT3 | Tyrosine kinase receptor | ~50% | ~85% |
MEF2C | MADS-box transcription factor | ~45% | ~90% |
DLX2 | Homeobox transcription factor | ~30% | ~70% |
In vivo, AS-99 (TFA) administration (30 mg/kg, intraperitoneally, 14 days) reduces leukemia burden in xenograft models by suppressing H3K36me2-dependent oncogenic transcription, confirming the compound’s ability to modulate disease-relevant epigenetic landscapes [1] [4] [7]. This establishes AS-99 as a mechanistically defined epigenetic modulator with precise activity against ASH1L-dependent transcriptional networks in leukemia.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: